

Application Notes and Protocols for JNJ-38877618 in Animal Studies

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Compound of Interest		
Compound Name:	JNJ-38877618	
Cat. No.:	B608213	Get Quote

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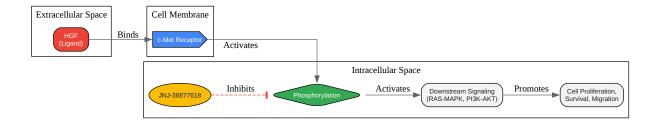
These application notes provide detailed protocols for the preparation and administration of **JNJ-38877618**, a potent and selective c-Met kinase inhibitor, for use in preclinical animal studies. The information is intended to guide researchers in designing and executing in vivo efficacy and pharmacokinetic experiments.

Mechanism of Action

JNJ-38877618 is a small molecule inhibitor that targets the c-Met receptor tyrosine kinase. The c-Met pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is implicated in the development and progression of various cancers. **JNJ-38877618** competitively binds to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.

Below is a diagram illustrating the simplified c-Met signaling pathway and the point of inhibition by **JNJ-38877618**.





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Caption: Simplified c-Met signaling pathway and inhibition by JNJ-38877618.

Experimental Protocols Preparation of JNJ-38877618 Formulation for Oral Gavage

This protocol describes the preparation of a clear and stable solution of **JNJ-38877618** suitable for oral administration in animal models.

Materials:

- JNJ-38877618 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- PEG300 (Polyethylene glycol 300)
- Tween-80 (Polysorbate 80)
- Saline (0.9% sodium chloride), sterile

Equipment:



- Analytical balance
- Sterile microcentrifuge tubes or vials
- Pipettes and sterile tips
- Vortex mixer
- Sonicator (optional)

Protocol:

- Prepare a stock solution of JNJ-38877618 in DMSO.
 - Accurately weigh the required amount of JNJ-38877618 powder.
 - Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
 Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary.
- Prepare the vehicle solution.
 - In a sterile tube, combine the vehicle components in the following volumetric ratio: 10%
 DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
 - For example, to prepare 1 mL of the final formulation, you would use:
 - 100 μL of the JNJ-38877618 stock solution in DMSO.
 - 400 μL of PEG300.
 - 50 μL of Tween-80.
 - 450 μL of sterile saline.
- · Combine the stock solution with the vehicle.
 - Add the PEG300 to the JNJ-38877618/DMSO stock solution and mix thoroughly by vortexing.



- Add the Tween-80 to the mixture and vortex again until a homogenous solution is formed.
- Finally, add the saline to the mixture and vortex thoroughly. The final formulation should be a clear solution.

Note on Stability: It is recommended to prepare this formulation fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for any precipitation before administration.

Animal Dosing and Administration

The following table summarizes suggested starting doses and administration schedules for **JNJ-38877618** in various xenograft models based on available preclinical data. Researchers should perform dose-range finding studies to determine the optimal dose for their specific model and experimental goals.



Parameter	SNU-5	U87-MG	Hs746T	EBC-1
	(Gastric)	(Glioblastoma)	(Gastric)	(NSCLC)
Animal Strain	Athymic Nude	Athymic Nude	Athymic Nude	Athymic Nude
	Mice	Mice	Mice	Mice
Tumor Implantation	Subcutaneous injection of 5 x 10^6 cells	Subcutaneous injection of 5 x 10^6 cells	Subcutaneous injection of 5 x 10^6 cells	Subcutaneous injection of 1 x 10^7 cells
Starting Dose	25-50 mg/kg	25-50 mg/kg	25-50 mg/kg	25-50 mg/kg
Administration	Oral gavage	Oral gavage	Oral gavage	Oral gavage
Frequency	Once or twice	Once or twice	Once or twice	Once or twice
	daily (QD or BID)			
Volume	10 μL/g body	10 μL/g body	10 μL/g body	10 μL/g body
	weight (e.g., 200	weight (e.g., 200	weight (e.g., 200	weight (e.g., 200
	μL for a 20g			
	mouse)	mouse)	mouse)	mouse)
Vehicle Control	10% DMSO,	10% DMSO,	10% DMSO,	10% DMSO,
	40% PEG300,	40% PEG300,	40% PEG300,	40% PEG300,
	5% Tween-80,	5% Tween-80,	5% Tween-80,	5% Tween-80,
	45% Saline	45% Saline	45% Saline	45% Saline

Pharmacokinetic Data

Pharmacokinetic parameters of **JNJ-38877618** after oral administration in preclinical models are summarized below. These values can vary depending on the animal strain, dose, and formulation used.

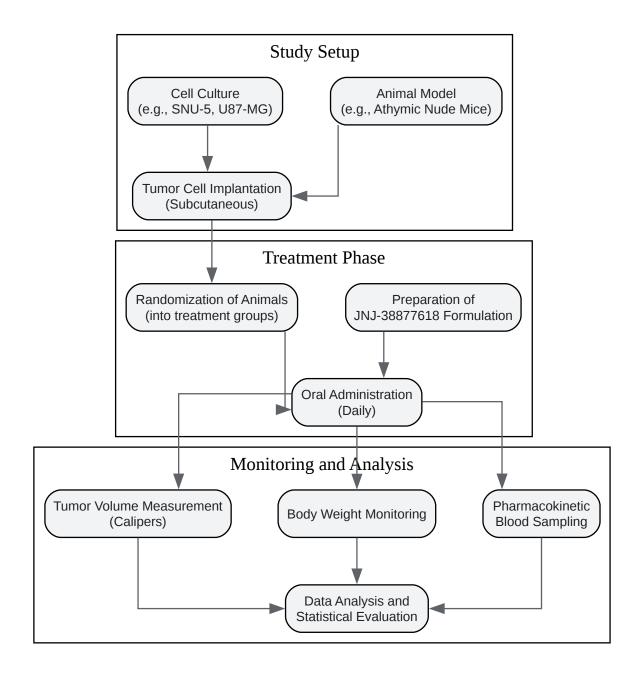


Parameter	Value (in mice)	
Tmax (Time to maximum concentration)	1-4 hours	
Cmax (Maximum plasma concentration)	Dose-dependent	
t½ (Half-life)	4-8 hours	
Bioavailability	Moderate	

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study using **JNJ-38877618**.





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Caption: General workflow for in vivo efficacy studies of JNJ-38877618.

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